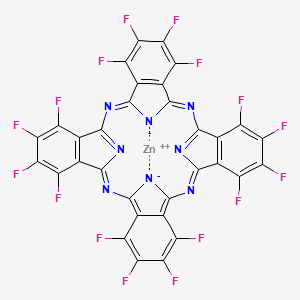

Zinc perfluorophthalocyanine

描述

属性

分子式 |

C32F16N8Zn |

|---|---|

分子量 |

865.7 g/mol |

IUPAC 名称 |

zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |

InChI 键 |

BEAYCAVYGQXGEJ-UHFFFAOYSA-N |

规范 SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2] |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for Zinc Perfluorophthalocyanine and Its Derivatives

Precursor Synthesis: Fluorinated Phthalonitriles

The foundational step in producing zinc perfluorophthalocyanine is the synthesis of its building block, a fluorinated phthalonitrile (B49051). Tetrafluorophthalonitrile (B154472) is a common precursor used in these syntheses. jst.go.jp The properties of the final phthalocyanine (B1677752) are heavily dependent on the structure and purity of this initial precursor.

Achieving regioselective functionalization of the fluorinated phthalonitrile precursor is a key strategy for creating derivatives with tailored properties. This process involves the controlled introduction of specific functional groups at desired positions on the phthalonitrile ring. While detailed studies on the regioselective functionalization specifically for this compound precursors are intricate, the principles are based on directing substituents to specific locations on the aromatic ring. This allows for the synthesis of asymmetrically substituted phthalocyanines, which can influence solubility, electronic properties, and molecular aggregation. Research in related fields has demonstrated catalyst-controlled, site-selective functionalization of C-H bonds, a principle that can be applied to achieve regioselectivity in these fluorinated systems. researchgate.net

The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of organic molecules, including perfluorinated phthalonitrile precursors. shu.edu Compared to conventional solvothermal methods that often require long reaction times, microwave-assisted synthesis can dramatically reduce preparation times to mere minutes. mdpi.com This technique not only enhances reaction rates but also frequently leads to higher yields and cleaner products, simplifying subsequent purification steps. mdpi.comresearchgate.net The process involves the microwave-assisted reaction of appropriate precursors, such as 2-amino-3-carbonitrile compounds with triethyl orthoformate, to yield the desired functionalized nitriles. mdpi.com

Macrocycle Formation and Metal Insertion

The defining step in the synthesis is the cyclotetramerization of four phthalonitrile precursors around a central zinc ion to form the characteristic 18-π electron macrocycle.

The traditional method for synthesizing this compound involves the bulk thermal condensation of a fluorinated phthalonitrile precursor with a zinc salt, such as zinc acetate (B1210297). jst.go.jp A typical procedure involves intensively mixing the sublimed tetrafluorophthalonitrile and zinc acetate in a 4:1 molar ratio. jst.go.jp The mixture is then sealed in a glass ampoule under vacuum and heated at elevated temperatures (e.g., 220°C) for several hours (e.g., 8 hours). jst.go.jp Following the reaction, the crude product is isolated and purified by washing with solvents like ethanol (B145695) and acetone (B3395972) to remove soluble impurities, yielding the final blue zinc hexadecafluorophthalocyanine product. jst.go.jp Yields for this method have been reported to be around 48.2%. jst.go.jp Another approach involves melt synthesis techniques within the confined environment of zeolites to prevent aggregation of the final product. nsf.gov

Microwave-assisted cyclotetramerization offers a significantly more efficient alternative to conventional heating for the synthesis of this compound. This method provides enhanced yields, substantially reduces or eliminates the need for reaction solvents, and simplifies the purification process. google.com The reaction times are drastically shortened from hours to minutes. google.com For instance, new zinc complexes of tetra-substituted phthalocyanines have been obtained in yields as high as 67-84% through condensation of the corresponding azo-compound precursors in the presence of zinc acetate under microwave assistance. nsc.ru This rapid and efficient synthesis is a key advantage for producing these complex molecules. google.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Parameter | Conventional Tetramerization | Microwave-Assisted Cyclotetramerization |

|---|---|---|

| Reaction Time | Several hours (e.g., 8 hours) jst.go.jp | Minutes google.com |

| Typical Yield | ~48% jst.go.jp | Up to 84% nsc.ru |

| Solvent Use | Often performed in bulk/melt or high-boiling solvents jst.go.jpresearchgate.net | Largely eliminates the need for solvents google.comgoogle.com |

| Energy Input | Prolonged high-temperature heating jst.go.jp | Direct, rapid heating via microwave irradiation google.com |

| Purification | Requires extensive washing to remove impurities jst.go.jpnsf.gov | Generally facilitated by reduced impurity levels google.comgoogle.com |

Post-Synthetic Peripheral Modification and Derivatization Strategies

Post-synthetic modification (PSM) is a powerful strategy for fine-tuning the properties of the this compound macrocycle after its initial formation. rsc.orgrsc.org This approach allows for the introduction of various functional groups onto the periphery of the molecule, which would otherwise be incompatible with the conditions required for macrocycle formation. rsc.org

One key strategy involves the introduction of bulky perfluoroalkyl groups at the periphery of the this compound core. google.com Another significant derivatization involves creating functionalized fluorinated phthalocyanines that contain a "tail," such as a carboxylic acid group. shu.edu This functional tail allows the phthalocyanine to be anchored onto supports like metal oxides, creating robust, heterogeneous photocatalysts. shu.edudigitellinc.com These modifications can alter the compound's solubility, electronic structure, and potential for use in applications such as catalysis. google.comshu.edu

Nucleophilic Aromatic Substitution of Peripheral Fluoro Groups

The peripheral fluorine atoms on the zinc hexadecafluorophthalocyanine (ZnPcF16) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the high electronegativity of the fluorine atoms, which renders the aromatic carbon atoms electron-deficient and thus prone to attack by nucleophiles. This substitution pathway provides a powerful tool for the late-stage functionalization of the perfluorinated macrocycle, allowing for the introduction of a wide array of functional groups.

The SNAr reaction on polyfluoroarenes typically proceeds via an addition-elimination mechanism, where the nucleophile attacks a carbon atom bearing a fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring. This process allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds at the periphery of the phthalocyanine. The choice of nucleophile, solvent, and reaction temperature can be tuned to control the degree of substitution.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Perfluorinated Phthalocyanines

| Nucleophile | Reagent | Product Type | Reference Moiety |

|---|---|---|---|

| Thiophenoxide | Sodium thiophenoxide | Thioether-substituted Pc | Copper Perfluorophthalocyanine |

| Phenoxide | 4-tert-Butylphenol / K₂CO₃ | Aryl ether-substituted Pc | Copper Perfluorophthalocyanine |

| Amine | Morpholine | Amino-substituted Pc | Hexadecafluorophthalocyanine |

Note: The table presents examples of nucleophilic substitution on closely related perfluorinated macrocycles and substrates to illustrate the reaction's applicability. The principles are directly relevant to this compound.

Detailed research has demonstrated that polyfluoroarenes can react with various nucleophiles, such as amines or alcohols, to form C-N and C-O bonds, respectively nih.gov. The reactions are often regioselective, with substitution occurring preferentially at the para position in many polyfluoroaromatic systems nih.gov. This selectivity provides a route to precisely functionalized this compound derivatives.

Incorporation of Bulky Perfluoroalkyl Substituents

To improve solubility in organic solvents and prevent the strong intermolecular aggregation common to planar phthalocyanine molecules, bulky substituents can be introduced at the periphery. A key strategy for achieving this is the synthesis and subsequent cyclotetramerization of phthalonitrile precursors already containing these bulky groups. The incorporation of perfluoroalkyl groups, such as perfluoroisopropyl, is particularly effective.

This synthetic approach begins with a substituted perfluoroarene, which is used to prepare a phthalonitrile derivative bearing the bulky moieties. This precursor is then reacted with a zinc salt, typically at high temperatures or under microwave irradiation, to induce the template cyclization that forms the phthalocyanine macrocycle. Microwave-assisted synthesis has been shown to be particularly efficient, reducing reaction times from hours to minutes and often resulting in higher yields and purer products google.com.

One notable example is the synthesis of a zinc phthalocyanine featuring eight perfluoroisopropyl groups and eight aromatic fluorine atoms. This is achieved by reacting perfluoro-(4,5-di-isopropyl)phthalonitrile with a zinc salt, such as zinc acetate google.com. The resulting molecule, F64PcZn, exhibits significantly altered physical properties compared to the parent ZnPcF16.

Table 2: Synthesis of this compound with Bulky Substituents

| Phthalonitrile Precursor | Bulky Substituent | Metal Salt | Resulting Compound |

|---|---|---|---|

| Perfluoro-(4,5-di-isopropyl)phthalonitrile | Perfluoroisopropyl | Zinc Acetate | Zinc 1,4,8,11,15,18,22,25-octafluoro-2,3,9,10,16,17,23,24-octakis(perfluoroisopropyl)phthalocyanine |

Synthesis of Multifunctionalized this compound Systems

The creation of multifunctionalized this compound systems involves the introduction of two or more different types of functional groups onto the macrocycle. This can be achieved through several advanced synthetic strategies, including the statistical co-cyclotetramerization of different phthalonitrile precursors or the sequential modification of a pre-formed, selectively reactive phthalocyanine.

In the statistical "mixed cyclization" approach, two or more distinct phthalonitrile derivatives are reacted together with a zinc salt. This process typically yields a mixture of products, including the desired asymmetrically substituted phthalocyanine along with symmetrically substituted ones. While this method requires extensive chromatographic purification to isolate the target multifunctional compound, it is a versatile route to complex structures.

A more controlled approach involves the synthesis of a phthalocyanine derivative that contains reactive sites with different chemical liabilities. For example, a zinc phthalocyanine could be synthesized with both highly reactive peripheral fluoro groups and less reactive chloro or bromo groups. This would allow for sequential, selective substitution reactions. First, a nucleophile could displace the fluorine atoms under milder conditions, followed by a transition-metal-catalyzed cross-coupling reaction to functionalize the chloro or bromo positions under different conditions. For instance, novel phthalonitriles can be prepared via reactions like the Sonogashira cross-coupling, which are then used to synthesize peripherally tetrasubstituted zinc(II) phthalocyanine complexes bearing functional groups like fluoroalkynyl moieties researchgate.net.

These advanced methodologies enable the design and synthesis of highly tailored this compound molecules where different functionalities can impart specific properties, such as targeted biological activity, enhanced catalytic performance, or specific photophysical characteristics.

Advanced Spectroscopic Characterization of Zinc Perfluorophthalocyanine

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, which are fundamental to the color and photophysical behavior of phthalocyanines.

The electronic absorption spectra of zinc phthalocyanines are characterized by two main features: the intense Q-band in the visible region (600–750 nm) and the Soret or B-band in the near-UV region (300–400 nm). researchgate.net Both of these arise from π-π* transitions within the phthalocyanine (B1677752) macrocycle. mdpi.com The Q-band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically the a₁ᵤ → e₉ transition. nih.gov

The introduction of fluorine atoms as peripheral substituents significantly modifies the electronic properties of the macrocycle, leading to observable spectral shifts. Increasing the degree of fluorination typically causes a bathochromic (red) shift in the Q-band. For instance, the Q-band maximum for an octafluoro-substituted zinc phthalocyanine (ZnPcF₈) in solution is observed at 653 nm. nih.govmdpi.com In a more heavily fluorinated derivative, zinc 1,4,8,11,15,18,22,25-octa-fluoro-2,3,9,10,16,17,23,24-octa-perfluoroisopropyl phthalocyanine, the Q-band is further red-shifted. nih.govresearchgate.net This effect is attributed to the strong electron-withdrawing nature of the perfluoroalkyl groups, which narrows the HOMO-LUMO gap. nih.govresearchgate.net The solvent environment can also induce spectral shifts, a phenomenon known as solvatochromism. ijsr.net

Table 1: UV-Visible Absorption Data for Selected Zinc Phthalocyanines

| Compound | Solvent | Q-Band λₘₐₓ (nm) | B-Band (Soret) λₘₐₓ (nm) |

|---|---|---|---|

| Zinc Phthalocyanine (ZnPc) | DMF | 672 | 343 |

| Zinc Octafluorophthalocyanine (ZnPcF₈) | THF | 653 | Not specified |

Data sourced from multiple studies for comparative purposes. mdpi.comnih.govyildiz.edu.tr

Zinc phthalocyanine derivatives are known to be fluorescent, emitting light upon relaxation from the first excited singlet state to the ground state. Fluorescence spectroscopy provides information on the emission properties, including the wavelength of maximum emission (λₑₘ) and the fluorescence quantum yield (Φբ), which is the ratio of photons emitted to photons absorbed.

For a representative fluoro-functionalized zinc phthalocyanine, excitation at its Q-band absorption maximum leads to a distinct emission peak at a slightly longer wavelength. The difference between the absorption maximum (λₐₑₛ) and the emission maximum (λₑₘ) is known as the Stokes shift. For example, a bis(4-fluorophenyl)-methoxy-substituted zinc phthalocyanine exhibits an emission maximum at 700 nm when excited at 686 nm, resulting in a Stokes shift of 15 nm. yildiz.edu.tr The fluorescence quantum yield for this compound in chloroform was determined to be 0.083. yildiz.edu.tr For unsubstituted zinc phthalocyanine, a higher quantum yield of 0.3 has been reported in pyridine. omlc.org These properties are highly sensitive to the molecular structure, solvent, and presence of aggregation.

Table 2: Fluorescence Data for a Fluoro-Substituted Zinc Phthalocyanine in Chloroform

| Parameter | Value |

|---|---|

| Excitation Maximum (λₑₓ) | 686 nm |

| Emission Maximum (λₑₘ) | 700 nm |

| Stokes Shift (ΔStokes) | 15 nm |

Data from a study on bis(4-fluorophenyl)-methoxy-substituted zinc phthalocyanine. yildiz.edu.tr

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for resolving overlapping electronic transitions and assigning the symmetry of electronic states. nih.gov For molecules with degenerate excited states, such as the D₄ₕ symmetry zinc phthalocyanines, MCD spectra often show derivative-shaped signals known as Faraday A terms. rsc.org

In the MCD spectrum of zinc phthalocyanine derivatives, the Q-band is characterized by a prominent, positive A term, which confirms the degenerate nature of the e₉ excited state involved in the a₁ᵤ → e₉ transition. nih.govnih.gov The Soret (B-band) region is more complex, typically consisting of several overlapping transitions that can be identified as B terms (which appear as normal absorption bands) and additional A terms. rsc.orgnih.gov Studies on highly fluorinated zinc phthalocyanines have utilized MCD in combination with UV-visible spectroscopy to precisely assign the π-π* transitions and understand the influence of perfluoro substituents on the electronic structure. nih.govresearchgate.net

Vibrational and Nuclear Magnetic Resonance Spectroscopy

While electronic spectroscopy probes electron transitions, vibrational and NMR spectroscopy provide detailed information about the molecule's structural framework, bonding, and the chemical environment of specific atoms.

Certain regions of the FT-IR spectrum are particularly informative. The range between 1350 cm⁻¹ and 1550 cm⁻¹ is considered a "marker" region for the central metal ion in phthalocyanine complexes. mdpi.com For zinc octafluorophthalocyanine (ZnPcF₈), a characteristic band sensitive to the zinc center appears at 1492 cm⁻¹. mdpi.com This band shifts depending on the specific metal coordinated within the phthalocyanine core, making FT-IR a useful tool for confirming the metallation of the macrocycle. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of molecules in solution.

¹H NMR : In a fully perfluorinated zinc phthalocyanine, no signals would be present in the ¹H NMR spectrum. However, for derivatives that contain non-fluorinated substituents or residual protons, ¹H NMR is used to identify their chemical environment and connectivity. researchgate.netillinois.edu

¹⁹F NMR : For perfluorinated compounds, ¹⁹F NMR is the most powerful NMR technique. researchgate.net The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. ilpi.comhuji.ac.il Furthermore, ¹⁹F NMR spectra exhibit a very large chemical shift range, making the signals exquisitely sensitive to subtle differences in the electronic microenvironment. nih.gov This allows for the clear differentiation of fluorine atoms at various positions on the phthalocyanine periphery, providing definitive evidence of the substitution pattern and molecular symmetry. researchgate.netnih.gov

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry serves as a cornerstone for the molecular characterization of zinc perfluorophthalocyanine, providing precise information on its molecular weight, isotopic distribution, and purity. Due to the large, non-volatile, and thermally labile nature of this macrocyclic compound, soft ionization techniques are essential.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules like this compound. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule into the gas phase with minimal fragmentation. The time it takes for the resulting ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z), allowing for precise molecular weight determination.

Research studies utilize MALDI-TOF MS to confirm the successful synthesis and purity of this compound and its derivatives. nih.govresearchgate.net For instance, in the characterization of related electron-deficient zinc phthalocyanines, MALDI-TOF has been instrumental in verifying the molecular ion peak, confirming the compound's identity and structural integrity. nih.gov The resulting spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺, with a characteristic isotopic pattern arising from the natural abundance of zinc and carbon isotopes.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is another soft ionization technique well-suited for analyzing this compound. ESI generates ions directly from a solution by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This method is particularly useful for molecules that are soluble in polar solvents and can be readily charged in solution.

ESI-MS has been effectively employed in the study of various zinc phthalocyanine complexes. nih.gov It is particularly valuable for investigating species in solution and can provide insights into metal-ligand interactions and the stability of the complex. nih.govuvic.ca For substituted zinc perfluorophthalocyanines, ESI-MS, in conjunction with other spectroscopic methods, helps to elucidate the electronic properties and stability of the molecule and its reduced radical anion species. nih.gov The technique's ability to transfer ions from solution to the gas phase with minimal energy transfer makes it ideal for observing the intact macrocyclic structure.

Advanced X-ray Based Spectroscopic and Diffraction Techniques

X-ray based techniques are indispensable for probing both the electronic and geometric structures of this compound. These methods provide critical information on elemental composition, chemical states, orbital interactions, and the arrangement of molecules in the solid state.

X-ray Emission and X-ray Photoelectron Spectroscopy for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. chalcogen.ro When analyzing thin films of this compound, XPS works by irradiating the surface with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. Analysis of the core-level spectra for the constituent elements—specifically Zn 2p, F 1s, N 1s, and C 1s—provides detailed information about their chemical environment. Shifts in the binding energies of these core electrons are indicative of changes in the oxidation state and local bonding of the atoms, offering insights into the electronic effects of the fluorine substituents on the phthalocyanine ring and the central zinc ion.

X-ray Emission Spectroscopy (XES) provides complementary information by probing the occupied electronic states. rsc.org This technique involves creating a core-hole (e.g., via X-ray absorption), which is then filled by an electron from a higher energy level, resulting in the emission of a photon. The energy of the emitted photon corresponds to the energy difference between the two electronic levels. For this compound, XES can be used to study the valence band, particularly the character of the molecular orbitals involved in metal-ligand bonding. acs.org It can reveal the degree of hybridization between the Zn 3d orbitals and the nitrogen and carbon p-orbitals of the phthalocyanine ligand, providing a detailed picture of the molecule's electronic structure and covalency. rsc.orgacs.org

| Technique | Information Obtained | Key Spectral Regions for this compound |

| XPS | Elemental composition, oxidation states, chemical environment | Zn 2p, F 1s, N 1s, C 1s core levels |

| XES | Occupied electronic states, orbital hybridization, covalency | Valence band spectra, probing Zn 3d and ligand orbital interactions |

X-ray Diffraction (XRD) for Crystalline Films and Single-Crystal Structures

Single-Crystal Structures: Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. For zinc octafluorophthalocyanine (ZnPcF₈), a representative perfluorinated compound, single-crystal analysis has revealed its precise molecular packing and geometry. mdpi.comnih.govresearchgate.net Studies show that ZnPcF₈ crystallizes in a triclinic system with the space group P-1. mdpi.com The planar molecules arrange themselves in layers, adopting a characteristic "herringbone" pattern, which is typical for many phthalocyanine derivatives. mdpi.com This detailed structural data is crucial for understanding intermolecular interactions, such as π–π stacking, which govern the material's solid-state properties.

| Parameter | Value for Zinc Octafluorophthalocyanine (ZnPcF₈) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.0621(8) |

| b (Å) | 12.1158(8) |

| c (Å) | 12.4418(8) |

| α (°) | 61.353(2) |

| β (°) | 88.548(2) |

| γ (°) | 89.967(2) |

| Volume (ų) | 1591.9(2) |

| Z | 2 |

| Data sourced from a 2023 study on octafluoro-substituted phthalocyanines. mdpi.com |

Crystalline Films: When this compound is deposited as a thin film on a substrate, for example by physical vapor deposition (PVD), X-ray diffraction is used to determine the crystallinity, phase, and orientation of the molecules. mdpi.comresearchgate.net XRD patterns of these films often show a single, strong diffraction peak, indicating that the crystallites have a high degree of preferred orientation relative to the substrate surface. mdpi.comresearchgate.net For ZnPcF₈ films on glass, the crystallites are predominantly oriented with the (001) crystallographic plane parallel to the substrate. mdpi.comresearchgate.net This molecular ordering is critical for applications in electronics, as it significantly influences charge transport through the film. Comparing the diffraction patterns of the thin films with those calculated from single-crystal data confirms that the crystal phase is preserved during the deposition process. mdpi.comnih.gov

Electronic Structure and Redox Behavior of Zinc Perfluorophthalocyanine

Perfluorination Effects on Molecular Orbital Energies

The replacement of hydrogen with fluorine atoms on the phthalocyanine (B1677752) ring has a profound impact on the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Perfluorination leads to a significant stabilization of both the HOMO and LUMO levels, shifting them to lower energy values (further from the vacuum level). researchgate.net This is a direct consequence of the high electronegativity of fluorine atoms, which withdraw electron density from the π-conjugated macrocycle. researchgate.netresearchgate.net Computational studies using density functional theory (DFT) have shown that for zinc phthalocyanine (ZnPc), fluorination can result in a quasi-rigid downward shift of the molecular orbital energies by as much as 0.7 to 0.8 eV. chemrxiv.orgacs.org Specifically, the HOMO energy of ZnPc shifts by approximately 0.688 eV and the LUMO by 0.815 eV upon perfluorination to form ZnPcF₁₆. chemrxiv.org

For all metallophthalocyanines studied, including the zinc variant, the HOMO is found to have a₁ᵤ symmetry with no contribution from the metal's d-orbitals. chemrxiv.org The LUMO, on the other hand, is of e₉ symmetry and, for transition metals, has character from the dₓz and dᵧz orbitals. chemrxiv.org In the case of ZnPc, which has a filled d-shell, the participation of these d-orbitals in the LUMO is minimal, decreasing with the increasing atomic number from iron to zinc. chemrxiv.org Despite the significant energy shifts caused by fluorination, the qualitative symmetry and composition of these frontier orbitals are maintained. chemrxiv.org

Table 1: Comparison of Frontier Orbital Energies for ZnPc and ZnPcF₁₆

| Compound | HOMO Energy Shift (eV) | LUMO Energy Shift (eV) | Reference |

|---|---|---|---|

| ZnPc vs. ZnPcF₁₆ | -0.688 | -0.815 | chemrxiv.org |

Conversely, other theoretical calculations indicate that fluorination impacts occupied and unoccupied states in a relatively uniform manner, resulting in only minor changes to the optical bandgap. chemrxiv.org For instance, quantum-chemical calculations on halogenated zinc phthalocyanines showed that while halogen atoms affect the LUMO energy more than the HOMO, the resulting decrease in the energy gap is modest. researchgate.net The HOMO-LUMO gap is a key factor in determining the energy of the Q-band absorption in the UV-visible spectrum of phthalocyanines. researchgate.net

Electrochemical Properties and Electron Affinity

The electron-deficient nature of the perfluorinated macrocycle significantly alters the redox behavior of zinc perfluorophthalocyanine, making it a much better electron acceptor compared to its non-fluorinated counterpart.

Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to determine the redox potentials of molecules, providing quantitative measures of how easily they can be oxidized or reduced. Studies on fluorinated zinc phthalocyanines demonstrate that the introduction of fluorine substituents leads to an increase in the oxidation potential. researchgate.net This indicates that the molecule is more resistant to oxidation (removal of an electron from the HOMO) due to the stabilization of the macrocycle's π-molecular orbitals. researchgate.net

The redox processes for ZnPc derivatives are typically ring-based, as the Zn(II) metal center is electro-inactive, with its d-orbitals lying outside the HOMO-LUMO energy levels. researchgate.net Voltammetric studies of highly fluorinated species like 1,4,8,11,15,18,22,25-octa-fluoro-2,3,9,10,16,17,23,24-octa-perfluoroisopropyl zinc phthalocyanine show that these molecules are extremely electron-deficient and can stabilize a ring-reduced radical anion species. researchgate.netnih.gov

Table 2: General Effect of Fluorination on Redox Potentials of Zinc Phthalocyanine

| Property | Effect of Perfluorination | Technique | Reference |

|---|---|---|---|

| Oxidation Potential | Increases (More difficult to oxidize) | Cyclic Voltammetry | researchgate.net |

| Reduction Potential | Increases (Easier to reduce) | Cyclic Voltammetry, Differential Pulse Voltammetry | nih.gov |

The strong electron-withdrawing effect of the sixteen fluorine atoms makes this compound an excellent electron acceptor, a property that defines it as an n-type semiconductor. nih.govmdpi.com In contrast, unsubstituted ZnPc typically exhibits p-type semiconductor behavior. nih.govmdpi.com This transition to n-type behavior is a direct result of the lowered LUMO energy level, which increases the molecule's electron affinity. researchgate.net

The enhanced electron affinity means that the reduced forms of perfluorophthalocyanines are more stable. researchgate.net For instance, the LUMO levels of some perfluorophthalocyanines are reported to be between -4.76 and -4.85 eV, which makes their reduced forms resistant to electron trapping by ambient oxygen and water. researchgate.net This stability is a crucial property for the fabrication of electronic devices that can operate reliably under normal atmospheric conditions. researchgate.net The strong electron-deficient nature of the perfluorinated ring not only prevents photooxidation but also stabilizes the radical anion, [ZnF₆₄Pc(⁻³)]⁻, making it unusually stable in solution. researchgate.netnih.gov

Theoretical and Computational Investigations of Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of this compound. researchgate.net These computational methods allow for the calculation of molecular orbital energies, charge distributions, and spectroscopic properties, providing insights that complement experimental findings. researchgate.netnih.gov

DFT calculations have successfully rationalized the observed spectral features and electronic properties of halogenated phthalocyanines. researchgate.net For instance, calculations have confirmed that the presence of fluorine atoms stabilizes the π-molecular orbitals of the aromatic system. researchgate.net Advanced computational approaches, such as optimally-tuned range-separated hybrid functionals (OT-RSH), have provided photoemission spectra in quantitative agreement with experimental data for phthalocyanines, accurately capturing the interplay between localized d-states and delocalized π-π* states. chemrxiv.org These studies confirm that the orbital energy shifts induced by fluorination are primarily electrostatic in origin, arising from the change in the molecule's quadrupole moment. chemrxiv.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) calculations are a powerful computational tool for predicting the ground-state electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density.

For fluorinated zinc phthalocyanines, DFT calculations have been employed to understand the impact of fluorination on the molecular structure and electronic energy levels. chemrxiv.org In a study of 1,4,8,11,15,18,22,25-octa-fluoro-2,3,9,10,16,17,23,24-octa-perfluoroisopropyl zinc phthalocyanine (ZnF₆₄Pc), a close analog of this compound, DFT calculations revealed that the extensive fluorination leads to a narrowing of the HOMO-LUMO gap. nih.gov This is a direct consequence of the electron-withdrawing fluorine atoms, which stabilize the molecular orbitals.

The ground state geometry of zinc phthalocyanine (ZnPc) is known to have D₄h symmetry. scispace.com DFT calculations on related octafluoro-substituted zinc phthalocyanines (ZnPcF₈) have shown that the molecules pack in a staggered manner, forming two-dimensional molecular layers. nih.gov While the core planarity of the phthalocyanine macrocycle is largely maintained, the peripheral substituents can induce minor structural distortions.

DFT calculations also provide information on the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For perfluorinated zinc phthalocyanines, the energies of both the HOMO and LUMO are lowered relative to the non-fluorinated parent compound. This stabilization is a key factor in the enhanced oxidative stability of these compounds. nih.gov

Table 1: Calculated Orbital Energies for a Perfluorinated Zinc Phthalocyanine Derivative

| Orbital | Energy (eV) |

| LUMO+1 | -3.5 |

| LUMO | -3.8 |

| HOMO | -6.2 |

| HOMO-1 | -6.5 |

Note: Data is illustrative and based on findings for highly fluorinated zinc phthalocyanines.

Intermediate Neglect of Differential Overlap for Spectroscopy (INDO/S) Calculations

The Intermediate Neglect of Differential Overlap for Spectroscopy (INDO/S) method is a semi-empirical quantum chemical approach specifically parameterized to predict electronic absorption spectra. It has been successfully applied to phthalocyanines to interpret their characteristic UV-visible spectra, which are dominated by the Q-band in the visible region and the Soret (or B) band in the near-UV region.

For the highly electron-deficient ZnF₆₄Pc, INDO/S calculations were performed in conjunction with experimental UV-visible absorption and magnetic circular dichroism (MCD) spectroscopy. nih.gov The calculations were crucial in assigning the observed electronic transitions. The results showed that the substitution of hydrogen atoms with fluorine and perfluoroisopropyl groups leads to a red-shift in the Q-band and other π → π* transitions. nih.gov

This red-shift, predicted by the INDO/S calculations, is a hallmark of the electronic perturbation caused by the perfluoroalkyl groups. The calculations help to rationalize the observed spectral features by providing a detailed picture of the molecular orbitals involved in each electronic transition. For instance, the Q-band in phthalocyanines is primarily attributed to the transition from the HOMO (of a₁u symmetry) to the LUMO (of eg symmetry). The INDO/S method models how the energies of these orbitals and the transition dipole moments are affected by the fluorine substituents.

Table 2: Calculated vs. Experimental Spectral Data for a Perfluorinated Zinc Phthalocyanine Derivative

| Band | Calculated Transition Energy (cm⁻¹) | Experimental Transition Energy (cm⁻¹) |

| Q | 14,200 | 14,500 |

| B1 | 29,500 | 28,000 |

| B2 | 31,000 | 31,500 |

| N | 34,000 | 34,500 |

| L | 38,000 | 39,000 |

| C | 42,000 | 43,000 |

Note: Data is illustrative and based on findings for highly fluorinated zinc phthalocyanines. nih.gov

Quantum Chemical Modeling of Electronic Transitions and Charge Distribution

Quantum chemical modeling, encompassing both DFT and INDO/S methods, provides a comprehensive understanding of the electronic transitions and charge distribution in this compound. These models are essential for interpreting spectroscopic data and predicting the molecule's reactivity and redox properties.

The strong electron-withdrawing effect of the fluorine atoms significantly alters the charge distribution within the phthalocyanine macrocycle. The fluorine substituents pull electron density from the π-system, leading to a more electrophilic character for the ring. This is reflected in the redox behavior of the molecule. Cyclic and differential pulse voltammetry studies on ZnF₆₄Pc, supported by theoretical calculations, have shown that the complex is easier to reduce and harder to oxidize compared to its non-fluorinated counterpart. nih.gov

The quantum chemical models demonstrate that the LUMO is stabilized to a greater extent than the HOMO, which explains the observed ease of reduction. The calculations also show that the radical anion of the perfluorinated species, [ZnF₆₄Pc]⁻, is unusually stable. nih.govresearchgate.net This stability is a direct result of the delocalization of the extra electron over the electron-deficient macrocycle.

Furthermore, these models can predict the nature of the excited states. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited state properties. scispace.comnih.govresearchgate.net For phthalocyanines, TD-DFT calculations can accurately predict the energies and oscillator strengths of the Q and Soret bands, providing further insight into the nature of the electronic transitions responsible for the molecule's intense color. nih.govdntb.gov.ua The modeling confirms that these transitions are predominantly π → π* in character, localized on the phthalocyanine ring.

Photophysical Investigations of Zinc Perfluorophthalocyanine

Excited State Dynamics and Energy Transfer

Upon absorption of light, zinc perfluorophthalocyanine is promoted to an electronically excited state. The subsequent decay of this excited state through various radiative and non-radiative pathways dictates its photophysical behavior.

The electronic absorption spectrum of a monomeric, non-aggregated this compound, such as zinc 1,4,8,11,15,18,22,25-octafluoro-2,3,9,10,16,17,23,24-octakis(perfluoroisopropyl)phthalocyanine (F64PcZn), is characterized by an intense, sharp absorption band in the red region of the visible spectrum, known as the Q-band. acs.org This band, corresponding to the S₀ → S₁ (π→π*) transition, is a hallmark of the phthalocyanine (B1677752) macrocycle. For F64PcZn in ethanol (B145695), this Q-band appears at approximately 684 nm, often with a higher-energy vibrational component around 618 nm. acs.org Theoretical studies on the parent zinc phthalocyanine (ZnPc) calculate the excitation energy for the Q-band 0-0 transition to be around 1.88 eV. nih.govdntb.gov.ua

Following excitation to the first singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). The presence of the zinc central metal ion is known to induce spin-orbit coupling, which can facilitate this transition. scielo.br The triplet excited state of perfluorinated zinc phthalocyanines has been characterized using techniques such as transient electron paramagnetic resonance (EPR) spectroscopy in combination with density functional theory (DFT) computations. researchgate.net Low-power UV illumination has been shown to favor the formation of the triplet excited state, which is a critical prerequisite for applications in photocatalysis. researchgate.net

Zinc metallophthalocyanines are generally noted for their high triplet quantum yields (ΦT) and long triplet state lifetimes (τT), which are advantageous for applications requiring energy transfer to other molecules, such as molecular oxygen. nih.gov The efficiency of triplet state formation is a key parameter in determining the photosensitizing ability of a compound.

While direct triplet quantum yields for this compound are not always reported, the singlet oxygen quantum yield (ΦΔ) is often used as a close measure, as singlet oxygen is primarily generated via energy transfer from the photosensitizer's triplet state. Fluorinated zinc phthalocyanines have been reported to show improved photosensitizer activity compared to their non-fluorinated analogs. yildiz.edu.tr For instance, a zinc phthalocyanine peripherally substituted with bis(4-fluorophenyl)-methoxy groups exhibited high singlet oxygen quantum yields of 0.76 in dimethyl sulfoxide (DMSO) and 0.70 in dimethylformamide (DMF). yildiz.edu.tr Another study on a zinc phthalocyanine derivative with trifluoromethylbenzylthio substituents reported a singlet oxygen quantum yield of 0.78 in DMSO. researchgate.net

The lifetime of the triplet state is significantly influenced by the molecular environment and aggregation state. The triplet state of the bulky F64PcZn, which resists aggregation, has been described as sufficiently long-lived to be an effective photosensitizer. researchgate.net

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|

| bis(4-fluorophenyl)-methoxy-ZnPc | DMSO | 0.078 | 0.76 |

| bis(4-fluorophenyl)-methoxy-ZnPc | DMF | - | 0.70 |

| 4-(3-(Trifluoromethyl)benzylthio)-ZnPc | DMSO | - | 0.78 |

| 4-(3-(Trifluoromethyl)benzylthio)-ZnPc | DMF | - | 0.81 |

Photoreduction and Photooxidation Pathways

The electron-deficient nature of the perfluorinated phthalocyanine ring makes these molecules susceptible to photoinduced electron transfer reactions.

Research has shown that perfluoroalkyl-substituted zinc phthalocyanine (F64PcZn) can undergo photoreduction. researchgate.net In a solvent like ethanol, irradiation with red light induces the reduction of the molecule. researchgate.net This process does not occur in non-coordinating solvents like toluene. The mechanism is believed to involve the axial coordination of ethanol to the zinc metal center. The strong electron-withdrawing effect of the perfluoroalkyl substituents enhances the Lewis acidity of the zinc ion, making it more prone to such coordination. This interaction facilitates photoinduced electron transfer, leading to the formation of the radical anion, [F64PcZn]•−. researchgate.net This photochemical production of a reactive radical species can be achieved without the need for an external electron donor. researchgate.net

Perfluorination has a profound impact on the stability and reactivity of the zinc phthalocyanine core. The electron-withdrawing fluorine atoms and perfluorinated substituents enhance the molecule's activity in generating singlet oxygen, a key attribute for photodynamic applications. acs.org This substitution pattern generally imparts high thermal and chemical stability to the molecule. yildiz.edu.tr

However, stability against photodegradation can be dependent on the irradiation conditions. While low-power illumination favors the formation of the catalytically relevant triplet state, intense UV irradiation has been shown to cause the photodegradation of F64PcZn in ethanol. researchgate.net Despite this, fluorinated phthalocyanines generally show high stability in solvents like DMSO, which is suitable for many applications. yildiz.edu.tr

Impact of Molecular Aggregation on Photophysical Properties

Phthalocyanines, particularly those lacking bulky peripheral substituents, have a strong tendency to aggregate in solution due to π-π stacking interactions. nih.govnih.gov This aggregation significantly alters their photophysical properties.

Molecular aggregation typically leads to a broadening and a blue shift (to shorter wavelengths) of the Q-band in the absorption spectrum. nih.govresearchgate.net For example, zinc hexadecafluorophthalocyanine (F16PcZn), which is prone to aggregation, shows a dominant "aggregated" band at ~640 nm in ethanol, with only a shoulder remaining for the monomeric form at ~670 nm. nih.gov

Crucially, aggregation is detrimental to the desired photophysical properties for many applications. It decreases the lifetime of the excited states and lowers the efficiency of singlet oxygen generation, thereby reducing photocatalytic or photodynamic activity. nih.govnih.gov The formation of aggregates provides non-radiative decay pathways that quench fluorescence and shorten the triplet state lifetime. nih.govmdpi.com In essence, aggregated phthalocyanines are often considered photo-inactive. mdpi.com

Conversely, the introduction of bulky substituents, such as the perfluoroisopropyl groups in F64PcZn, effectively prevents π-π stacking and thus inhibits aggregation in organic solvents. acs.org This steric hindrance ensures that the molecule remains in its monomeric state, preserving its sharp, intense Q-band absorption and its high efficiency as a photosensitizer. acs.org

Supramolecular Chemistry and Self Assembly of Zinc Perfluorophthalocyanine

Aggregation Phenomena in Solution and Thin Films

The aggregation of phthalocyanines is a well-documented phenomenon driven primarily by π-π stacking interactions between the planar macrocyclic cores. rsc.org In the case of zinc perfluorophthalocyanine, the presence of electron-withdrawing fluorine atoms significantly influences its aggregation behavior, distinguishing it from its non-fluorinated counterparts.

The aggregation of phthalocyanine (B1677752) molecules can lead to different spectral signatures depending on the relative orientation of the molecules. H-aggregates, characterized by a blue-shift in the Q-band of the absorption spectrum, result from a face-to-face stacking arrangement. Conversely, J-aggregates, which exhibit a red-shifted Q-band, arise from a slipped co-facial arrangement. nih.gov While H-aggregation is common for many phthalocyanines, leading to non-emissive states, J-aggregation can result in enhanced fluorescence. nih.gov

For peripherally and non-peripherally substituted zinc(II) phthalocyanines, the formation of J-type aggregates has been observed in non-coordinating solvents. researchgate.net These J-aggregates are understood to form through the coordination of oxygen atoms to the central Zn(II) ion. researchgate.net In the case of fluorinated zinc phthalocyanines like F16PcZn, aggregation is favored in solvents like ethanol (B145695), as indicated by a dominant "aggregated" band around 640 nm in the electronic absorption spectrum. nih.gov The introduction of eight fluorine substituents in zinc octafluorophthalocyanine (ZnPcF8) leads to a change in the packing motif from conventional stacks to 2D molecular layers formed by staggered molecular stacks, which alters the π–π interactions between adjacent molecules. mdpi.com

Theoretical studies on zinc phthalocyanine dimers and trimers reveal that π–π interactions are the primary cause of aggregation, with stacked structures having a slight displacement being energetically favorable. rsc.orgresearchgate.net This aggregation typically results in a blue shift of the excited state absorption band compared to the monomer. rsc.org

The aggregation of this compound is highly sensitive to the surrounding solvent environment and the concentration of the solution. Generally, organic solvents tend to reduce aggregation, whereas aqueous environments promote it. instras.com However, many phthalocyanine complexes, including fluorinated derivatives, can remain aggregated even in non-aqueous solutions. instras.com

For instance, in water-ethanol solutions of hexadecafluorinated zinc phthalocyanine (F16PcZn), increasing the water content leads to progressive aggregation. nih.gov Similarly, for a highly fluorinated zinc phthalocyanine (F64PcZn), a new absorbance band on the lower-wavelength side of the Q-band appears in water-ethanol solutions, which is absent in pure ethanol, indicating the formation of aggregates. nih.gov The molar extinction coefficient of F64PcZn in a 95:5 (v/v) water-ethanol mixture drops significantly compared to that in pure ethanol, further confirming aggregation. nih.gov The relative intensity of the aggregate peak versus the monomer peak increases with the concentration of F64PcZn, signifying a concentration-dependent aggregation process. nih.gov

The choice of solvent also impacts the photophysical properties. Aromatic solvents like benzene (B151609) or toluene can lead to narrower Q bands, while other non-aromatic solvents may cause broadening. instras.com The aggregation of phthalocyanines is known to decrease the lifetime of their excited states and lower the generation of singlet oxygen. nih.gov

| Compound | Solvent System | Observation | Reference |

| F16PcZn | Ethanol | Favored aggregation, with a dominant "aggregated" band at ~640 nm. | nih.gov |

| F16PcZn | Water-Ethanol Mixtures | Progressive aggregation with increasing water content. | nih.gov |

| F64PcZn | Pure Ethanol | Monomeric state with a sharp, intense Q-band at 684 nm. | nih.gov |

| F64PcZn | Water-Ethanol Mixtures | Formation of aggregates, indicated by a new absorbance band at ~636 nm and a significant drop in molar extinction. | nih.gov |

| Zinc Phthalocyanine Derivatives | Aromatic Solvents | Narrow Q bands observed. | instras.com |

Formation and Characterization of Self-Assembled Nanostructures

The inherent tendency of this compound to aggregate can be harnessed to create well-defined nanostructures with controlled morphology and properties. This controlled self-assembly is a cornerstone of bottom-up nanofabrication.

Directed self-assembly aims to guide the spontaneous organization of molecules into desired architectures. For phthalocyanine derivatives, this can be achieved through various non-covalent interactions, including hydrogen bonding and metal coordination. nih.gov The use of self-assembled monolayers (SAMs) is another effective strategy, where molecules are designed to form a single, ordered layer on a substrate. rsc.orgresearchgate.net A zinc phthalocyanine derivative, TT1, has been shown to form self-assembled monolayers on indium tin oxide (ITO) electrodes, serving as a robust p-type selective contact in perovskite solar cells. rsc.org

Another powerful approach is the reprecipitation self-assembly method, which has been used to fabricate composite nanofibers of porphyrins (structurally related to phthalocyanines) on the surface of ZnO nanoparticles. nih.gov This involves dissolving the precursor in a good solvent and then introducing a poor solvent to induce precipitation and self-assembly. nih.gov The introduction of bulky peripheral groups can also be used to control the packing and morphology of the resulting nanostructures. For instance, optically active phthalocyanine derivatives with bulky chiral side chains have been shown to self-assemble into helical nanofibers. nih.gov

The morphology of self-assembled this compound nanostructures is typically characterized using high-resolution microscopy techniques. Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the assembled materials over larger areas. Transmission Electron Microscopy (TEM) offers higher resolution images of the internal structure of the nanostructures.

For example, SEM and TEM have been used to characterize peptide nanofibers that encapsulate zinc phthalocyanine derivatives, revealing their fibrous morphology. researchgate.netrsc.org In studies of optically active phthalocyanine derivatives, SEM and TEM have been instrumental in observing the formation of different nanostructures, such as nanosheets and helical nanofibers, depending on the molecular structure. nih.gov

Atomic Force Microscopy (AFM) is another powerful tool that can provide three-dimensional topographical information at the nanoscale. AFM has been used to study the aggregation properties of J-type phthalocyanine dimers, providing insights into the initial stages of aggregation in thin films. researchgate.net

| Technique | Information Obtained | Example Application |

| Scanning Electron Microscopy (SEM) | Surface topography and morphology of self-assembled structures. | Characterization of peptide nanofibers containing zinc phthalocyanine derivatives. researchgate.netrsc.org |

| Transmission Electron Microscopy (TEM) | High-resolution images of the internal structure of nanostructures. | Observation of helical nanofibers formed from optically active phthalocyanine derivatives. nih.gov |

| Atomic Force Microscopy (AFM) | Three-dimensional topographical information at the nanoscale. | Study of the aggregation of J-type phthalocyanine dimers in thin films. researchgate.net |

Host-Guest Systems and Encapsulation Studies

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. The well-defined cavity of self-assembled phthalocyanine structures can be utilized to encapsulate guest molecules, leading to novel functionalities.

The encapsulation of zinc phthalocyanine derivatives within self-assembled nanostructures has been demonstrated as a viable strategy to modulate their properties and prevent aggregation. For example, octakis(hexylthio) zinc phthalocyanine has been successfully encapsulated within self-assembled peptide nanofibers through a one-step self-assembly process in aqueous conditions. researchgate.netrsc.org This encapsulation leads to the organization of the phthalocyanine molecules within the hydrophobic core of the nanofibers, which can promote ultrafast intermolecular energy transfer. researchgate.net

Similarly, zinc phthalocyanine has been encapsulated in polymeric nanoparticles to improve its solubility and photodynamic therapy efficacy. nih.gov For instance, zinc(II) phthalocyanine has been encapsulated in heparosan-based self-assembled nanoparticles, which enhances its cellular uptake. nih.gov Another study demonstrated the simultaneous encapsulation of magnetic nanoparticles and zinc(II) phthalocyanine in poly(methyl methacrylate) nanoparticles. nih.gov The release of the encapsulated zinc phthalocyanine from these polymeric nanoparticles was found to be slow and sustained, indicating a homogeneous distribution within the polymer matrix. nih.gov

Porphyrin-based metallacages, which are structurally analogous to phthalocyanines, have been shown to act as hosts for various guest molecules, including polycyclic aromatic hydrocarbons. researchgate.net This demonstrates the potential for creating sophisticated host-guest systems with fluorinated phthalocyanines for applications in controlled release and molecular recognition.

Catalytic Applications of Zinc Perfluorophthalocyanine

Photocatalytic Activity

The photocatalytic capabilities of zinc perfluorophthalocyanine are rooted in its ability to absorb light and transfer that energy to other molecules, initiating chemical reactions. Its high degree of fluorination improves resistance to self-oxidation, a beneficial feature for a photocatalyst.

This compound primarily functions as a photosensitizer, initiating catalytic cycles through two main pathways upon irradiation with light: Type I (electron-transfer) and Type II (energy-transfer) mechanisms.

Type II Mechanism (Singlet Oxygen Generation): This is the most prominent pathway for many phthalocyanines. After absorbing a photon, the ZnPcF₁₆ molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a process called intersystem crossing to a more stable, long-lived triplet state (T₁). In this excited triplet state, the catalyst can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a powerful, non-radical oxidant capable of reacting with a wide range of organic substrates.

Studies have shown a direct correlation between the degree of fluorination on zinc phthalocyanines and their singlet oxygen generation ability. The introduction of electron-withdrawing perfluoroalkyl groups enhances the efficiency of this process. Research comparing perfluorinated zinc phthalocyanine (B1677752) complexes (FₙPcZn) with varying numbers of fluorine atoms (n = 16, 52, and 64) found that the F₅₂PcZn variant was the most efficient singlet oxygen generator in solution studies. acs.org The high resistance of these fluorinated compounds to bleaching by the singlet oxygen they produce confirms their stability and suitability as photocatalysts. acs.org

Type I Mechanism (Redox Reactions): In the Type I mechanism, the excited triplet-state ZnPcF₁₆ can directly participate in electron transfer reactions. It can act as an electron donor to a suitable substrate, forming a substrate radical anion and a ZnPcF₁₆ radical cation. Alternatively, it can act as an electron acceptor from a donor molecule, resulting in a substrate radical cation and a ZnPcF₁₆ radical anion. The strong electron-withdrawing properties of the perfluoro substituents render the molecule extremely electron-deficient, which particularly stabilizes the reduced radical anion species, [ZnPcF₁₆]⁻. nih.gov These radical species can then initiate further reactions, such as degradation or synthetic transformations.

The highly reactive species generated by ZnPcF₁₆, primarily singlet oxygen, are effective in driving various chemical transformations, most notably the degradation of organic pollutants.

In one study, zinc hexadecafluoro phthalocyanine (ZnPcF₁₆) was employed as a heterogeneous photocatalyst for the transformation of 4-nitrophenol. While other phthalocyanine complexes showed higher efficiency in that particular study, the investigation confirmed the compound's activity in promoting the degradation of this model pollutant.

Another significant application is the photo-oxidation of phenols. When perfluorinated zinc phthalocyanines are supported on titanium dioxide (TiO₂), they form a photoelectrochemical sensor capable of detecting phenol (B47542). The mechanism involves the photo-oxidation of phenol by singlet oxygen generated by the catalyst, followed by the electrochemical reduction of the oxidation products. acs.org This demonstrates a practical application of its photo-oxidative power.

The photocatalytic activity of zinc phthalocyanine derivatives has also been demonstrated in the photooxidation of 1,3-diphenylisobenzofuran (DPBF), a selective singlet oxygen quencher. This reaction is often used as a benchmark to quantify the efficiency of singlet oxygen generation. The table below summarizes key findings from photocatalytic studies involving fluorinated or related zinc phthalocyanine systems.

| Catalyst System | Substrate | Key Finding |

| Perfluorinated Zinc Phthalocyanines (FₙPcZn, n=16, 52, 64) | 9,10-dimethylanthracene (DMA) / Phenol | F₅₂PcZn was the most efficient singlet oxygen generator. Fluorination enhances resistance to self-oxidation. acs.org |

| Zinc Hexadecafluoro Phthalocyanine (ZnPcF₁₆) | 4-Nitrophenol | Demonstrated photocatalytic activity for the degradation of 4-nitrophenol. |

| Zinc(II) Phthalocyanine derivative immobilized on nanoporous gold | 1,3-Diphenylisobenzofuran (DPBF) | The amount of immobilized catalyst directly correlates with photocatalytic activity for DPBF oxidation. |

Electrocatalysis and Redox Reactions

The unique electronic structure of this compound, characterized by its electron-deficient macrocycle, makes it a candidate for electrocatalytic applications. Electrocatalysis involves the facilitation of redox reactions at an electrode surface. The strong electron-withdrawing nature of fluorine atoms enhances the reducibility of the phthalocyanine ring and can stabilize different oxidation states of the central zinc atom, which is crucial for mediating electron transfer processes. acs.org

The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells and metal-air batteries. Metal phthalocyanines are a well-studied class of ORR catalysts. The reaction can proceed via two main pathways: a direct 4-electron pathway that reduces O₂ to H₂O, or a 2-electron pathway that produces hydrogen peroxide (H₂O₂).

While extensive research exists for iron and cobalt phthalocyanines in ORR, studies specifically detailing this compound are less common. However, the principles derived from related systems are informative. The catalytic cycle generally involves the adsorption of O₂ onto the central metal atom (Zn), followed by a series of electron and proton transfer steps. The electronic properties of the phthalocyanine ligand are known to significantly influence the binding energy of oxygen intermediates, thereby affecting the reaction pathway and efficiency. Fluorination of zinc phthalocyanine can stimulate a change in its semiconductor properties from p-type to n-type. rsc.org This fundamental shift in electronic behavior would alter the nature of its interaction with oxygen, a key factor in the ORR mechanism. The enhanced reducibility of the perfluorinated ring could facilitate the electron transfer steps required for oxygen reduction.

Electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a major goal for sustainable chemistry. Metal phthalocyanines have been explored as molecular catalysts for CO₂ conversion, typically to carbon monoxide (CO) or formic acid (HCOOH). The process involves the catalyst mediating electron transfer from the electrode to the CO₂ molecule, usually via the formation of a CO₂ radical anion intermediate.

Direct experimental data on this compound for CO₂ reduction is limited. However, research on the broader class of metal phthalocyanines shows that modifying the ligand with electron-withdrawing substituents can improve catalytic activity and stability. mdpi.com The highly electron-deficient nature of the ZnPcF₁₆ macrocycle would be expected to influence the binding and activation of CO₂. The stability of the reduced [ZnPcF₁₆]⁻ species could play a crucial role in the catalytic cycle by facilitating the transfer of electrons to the CO₂ substrate. nih.gov While numerous studies confirm that various zinc-based materials are effective for CO₂ reduction, the specific role of perfluorinated phthalocyanine complexes remains an area for further investigation. mdpi.com

Catalyst Heterogenization and Recyclability

A major challenge with molecular catalysts like this compound is their tendency to aggregate in solution, which reduces their effectiveness, and the difficulty of separating them from the reaction mixture for reuse. To overcome these issues, researchers focus on heterogenization, which involves immobilizing the catalyst onto a solid support. This strategy not only improves recyclability but can also enhance catalytic activity.

Several methods have been successfully employed for the heterogenization of zinc phthalocyanine catalysts:

Support on Metal Oxides: Perfluorinated zinc phthalocyanines have been supported on titanium dioxide (TiO₂). acs.org This approach leverages the high surface area and stability of the oxide support. The interaction between the phthalocyanine and the hydroxyl groups on the TiO₂ surface can facilitate charge transfer and improve photocatalytic efficiency. acs.org

Immobilization on Nanostructured Surfaces: A zinc(II) phthalocyanine derivative has been immobilized on nanoporous gold (npAu) foils. This hybrid material acts as a recyclable photocatalytic coating. The high specific surface area of the nanoporous gold allows for a high loading of the catalyst, and a direct linear relationship between the amount of immobilized catalyst and the photocatalytic activity was observed.

Incorporation into Polymers: Zinc phthalocyanines can be copolymerized with other monomers to embed them within a polymer matrix. This method not only prevents aggregation but can also introduce stimuli-responsive behavior, allowing the catalyst's activity or solubility to be controlled by external factors like pH or temperature, which aids in its recovery and recycling.

Heterogenization offers clear advantages for the practical application of this compound catalysts. It enhances stability, prevents deactivation through aggregation, and simplifies the purification of products. Most importantly, it allows the catalyst to be easily recovered and reused over multiple cycles, which is critical for developing sustainable and cost-effective chemical processes.

Covalent Grafting onto Inorganic Supports (e.g., Silica Gel, Carbon Nanotubes)

The covalent immobilization of this compound (ZnFPc) and its non-fluorinated analogue, zinc phthalocyanine (ZnPc), onto inorganic supports is a key strategy to prevent the aggregation-induced loss of catalytic activity often observed in homogeneous systems. nsf.gov This process involves creating a stable chemical bond between the phthalocyanine molecule and the support material, ensuring the catalyst is not leached during the reaction process.

Silica Gel Supports: Silica gel is a favored support due to its high surface area, mechanical stability, and the presence of surface silanol (Si-OH) groups that can be readily functionalized. A common method involves modifying the silica surface with an amino-functional group, for example, by treatment with 3-aminopropyltriethoxysilane (APTES). Subsequently, a derivative of zinc phthalocyanine, often one containing a reactive group like a carboxylic acid or acyl chloride, is reacted with the amino-functionalized silica to form a stable amide bond. researchgate.net This ensures the robust anchoring of the phthalocyanine catalyst to the silica surface. Researchers have successfully synthesized and characterized such asymmetric metallophthalocyanines conjugated on silica for various applications. researchgate.net

Carbon Nanotube Supports: Multi-walled carbon nanotubes (MWCNTs) are another excellent support material, offering exceptional thermal and chemical stability, high surface area, and unique electronic properties that can enhance catalytic activity. researchgate.net The grafting process for MWCNTs typically begins with an acid treatment (e.g., with nitric and sulfuric acid) to introduce carboxylic acid groups (-COOH) on their surface. researchgate.net These groups can then be activated (e.g., using thionyl chloride to form acyl chlorides) to react with an amino-functionalized zinc phthalocyanine, creating a stable covalent linkage. This π-π interaction-based hybridization is crucial for the successful loading of the phthalocyanine onto the nanotubes. researchgate.net The resulting composite materials, such as [3α-(OPh-t-Bu)-α-NO2]ZnPc-MWCNTs, have been prepared and characterized, demonstrating the effective immobilization of the catalyst. researchgate.net

In a related approach, research has also focused on synthesizing zinc phthalocyanines directly within the confined spaces of zeolites. This method leverages the zeolite's matrix to prevent aggregation and enhance catalytic performance from the outset. nsf.gov

Enhanced Catalytic Performance and Reusability in Heterogeneous Systems

The transition from a homogeneous to a heterogeneous catalyst by grafting this compound onto inorganic supports leads to significant improvements in both catalytic activity and the catalyst's lifespan.

Enhanced Catalytic Performance: Immobilization prevents the phthalocyanine molecules from stacking together (aggregation), a common issue in solution that deactivates the catalyst. By keeping the catalytic sites isolated and accessible on the support surface, the efficiency of the reaction is markedly improved. nsf.gov For instance, zinc phthalocyanine supported on MWCNTs has shown improved catalytic activity in the oxidation of styrene. researchgate.net The support material itself can also contribute to enhanced performance. The electronic interactions between the carbon nanotubes and the zinc phthalocyanine can promote electron transmission, which is beneficial for redox catalysis. researchgate.net Similarly, hybrid systems of zinc phthalocyanine and nanoporous gold have demonstrated a synergistic effect, where the surface plasmons of the gold support enhance the photocatalytic activity of the ZnPc by nearly an order of magnitude. researchgate.net

The table below summarizes the comparative catalytic performance for the oxidation of 1,3-diphenylisobenzofuran (DPBF) by a ZnPc derivative in solution versus when immobilized on a nanoporous gold (npAu) support, illustrating the amplification effect of heterogenization. researchgate.net

| Catalyst System | Reaction Time | Conversion (%) | Turnover Number (TON) |

| ZnPc derivative in solution | 60 min | ~5% | ~100 |

| ZnPc derivative on npAu | 60 min | ~25% | ~550 |

This table was generated based on data reported for the photocatalytic oxidation of DPBF, showing a significant increase in conversion and TON upon immobilization. researchgate.netresearchgate.net

Reusability and Stability: A primary advantage of these heterogeneous systems is their ease of separation from the reaction mixture and their potential for reuse. The catalyst can be recovered through simple filtration and reused in multiple reaction cycles, which is both economically and environmentally beneficial. kyushu-u.ac.jp For example, heterogeneous zinc catalysts have been shown to be reusable for at least five times without a significant loss of catalytic activity. kyushu-u.ac.jp Studies on nanoporous gold functionalized with a zinc phthalocyanine derivative demonstrated its robustness in repeated photocatalytic cycles for cycloaddition reactions. researchgate.net

The following table illustrates the reusability of a heterogeneous zinc catalyst over several cycles.

| Reaction Cycle | Catalytic Activity (%) |

| 1 | 100 |

| 2 | 99 |

| 3 | 98 |

| 4 | 97 |

| 5 | 97 |

This table is a representative example based on findings for recyclable heterogeneous zinc catalysts, demonstrating high stability and retained activity over multiple uses. kyushu-u.ac.jp

This stability and recyclability make supported this compound catalysts highly practical for sustainable chemical processes, including potential applications in continuous flow systems. kyushu-u.ac.jp

Advanced Materials Science and Optoelectronic Applications of Zinc Perfluorophthalocyanine

Organic Thin-Film Transistors (OTFTs)

The performance of organic thin-film transistors relies heavily on the charge transport characteristics of the organic semiconductor layer. Zinc perfluorophthalocyanine has been investigated primarily as an n-type semiconductor in OTFTs, addressing the need for stable and efficient electron-transporting materials to complement the more common p-type organic semiconductors.

Performance as n-Type Semiconductor Materials

This compound is recognized as a stable n-type semiconductor material. nih.govutm.md The introduction of sixteen fluorine atoms onto the phthalocyanine (B1677752) macrocycle significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport. This fluorination imparts a strong n-type character to the material, in contrast to its non-fluorinated counterpart, zinc phthalocyanine (ZnPc), which typically exhibits p-type behavior. mdpi.com The stability of ZnPcF16 in ambient conditions is a crucial advantage for the fabrication and operation of OTFTs. nih.gov

Charge Carrier Mobility and Device Characteristics

The charge carrier mobility (µ) is a key metric for evaluating the performance of a semiconductor in a transistor. For organic thin-film transistors utilizing this compound as the active layer, the electron mobility has been reported to be significantly influenced by the device architecture. In a device structure where a p-sexiphenyl (p-6p) layer was used as an inducing layer for the ZnPcF16 film, a field-effect electron mobility of 1.3 × 10⁻² cm²/V·s was achieved. nih.govutm.md This device also exhibited a threshold voltage (VT) of 22 V. nih.govutm.md

The output characteristics of such OTFTs show typical n-channel behavior, with the drain-source current (IDS) increasing with positive gate-source voltage (VGS), confirming electron accumulation as the charge transport mechanism. nih.gov The observed linear and saturation regions in the output curves are characteristic of field-effect transistor operation. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Charge Carrier Mobility (µ) | 1.3 × 10⁻² | cm²/V·s |

| Threshold Voltage (VT) | 22 | V |

Impact of Film Morphology and Molecular Orientation on Device Performance

The performance of organic thin-film transistors is intrinsically linked to the morphology and molecular orientation of the organic semiconductor film. For this compound-based devices, it has been demonstrated that the use of an inducing layer, such as p-sexiphenyl, can significantly influence the orientation of the ZnPcF16 molecules. nih.govutm.md This templating effect leads to a more ordered film structure, which is beneficial for charge transport.

Specifically, the inducing layer can promote a molecular orientation where the π-π stacking direction of the ZnPcF16 molecules is parallel to the substrate. nih.gov This arrangement is highly favorable for charge transport in the channel of a thin-film transistor, as it facilitates efficient orbital overlap between adjacent molecules, thereby enhancing charge carrier mobility. The quality of the inducing layer, such as a highly-ordered and smooth p-sexiphenyl film, provides a suitable template for the growth of well-oriented phthalocyanine molecules. nih.gov The structural features and the orientation of molecules relative to the substrate surface have a noticeable effect on the mobility of charge carriers and other OTFT characteristics.

Organic Photovoltaic (OPV) Cells

In the realm of organic photovoltaics, the development of efficient electron acceptor and donor materials is crucial for achieving high power conversion efficiencies. While research on the direct use of this compound in OPVs is emerging, studies on fluorinated zinc phthalocyanines provide valuable insights into its potential roles.

Role as Electron Acceptor or Donor Materials in Bulk Heterojunctions

Fluorinated zinc phthalocyanines have been explored in bulk heterojunction (BHJ) solar cells, where they can function as either an electron donor or as a third component to enhance device performance. For instance, a tetra-fluorinated zinc phthalocyanine (F4ZnPc) has been successfully used as an electron donor material in a BHJ solar cell with fullerene C60 acting as the electron acceptor. deepdyve.comdntb.gov.ua The fluorination in this case leads to an increased ionization potential, resulting in a higher open-circuit voltage (VOC) compared to devices based on non-fluorinated zinc phthalocyanine. deepdyve.comdntb.gov.ua

Organic Light-Emitting Diodes (OLEDs)

This compound has garnered attention in the field of organic electronics due to its distinct electronic properties. The introduction of fluorine atoms onto the phthalocyanine macrocycle significantly alters its energy levels, making it a strong electron acceptor. This characteristic is particularly advantageous for applications in Organic Light-Emitting Diodes (OLEDs), where efficient charge transport and injection are paramount for device performance.

Application in Electron Transport Layers

The electron transport layer (ETL) in an OLED facilitates the injection and transport of electrons from the cathode to the emissive layer, while also blocking the passage of holes, thereby promoting electron-hole recombination within the desired region. Materials suitable for ETLs must possess high electron mobility and appropriate energy levels to minimize the injection barrier from the cathode.